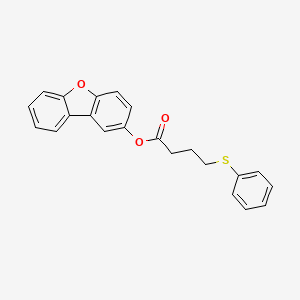
Dibenzofuran-2-yl 4-phenylsulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate is an organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic aromatic compounds consisting of two benzene rings fused to a central furan ring This specific compound features a butanoate ester group attached to the dibenzofuran core, with a phenylthio substituent on the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate typically involves the following steps:
Formation of Dibenzo[b,d]furan Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of phenols followed by cyclization.
Introduction of Butanoate Group: The butanoate ester group can be introduced through esterification reactions involving dibenzofuran-2-yl carboxylic acid and butanol in the presence of an acid catalyst.
Addition of Phenylthio Group: The phenylthio group can be added via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group on the butanoate chain.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The aromatic rings in the dibenzofuran core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylthio group can enhance its binding affinity to certain proteins, while the dibenzofuran core provides structural stability and rigidity.
Comparison with Similar Compounds
Dibenzo[b,d]furan: The parent compound without the butanoate and phenylthio groups.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Benzofuran: A simpler structure with only one benzene ring fused to a furan ring.
Uniqueness: Dibenzo[b,d]furan-2-yl 4-(phenylthio)butanoate is unique due to the combination of the dibenzofuran core with the butanoate ester and phenylthio substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
5617-40-3 |
|---|---|
Molecular Formula |
C22H18O3S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
dibenzofuran-2-yl 4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C22H18O3S/c23-22(11-6-14-26-17-7-2-1-3-8-17)24-16-12-13-21-19(15-16)18-9-4-5-10-20(18)25-21/h1-5,7-10,12-13,15H,6,11,14H2 |
InChI Key |
JVBAJDGGTNHQEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)OC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















